1,1-Diethoxyhex-2-yne

Organic Synthesis Purification Physical Chemistry

1,1-Diethoxyhex-2-yne (CAS 18229-78-2), also known as 2-Hexynal diethyl acetal, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It features a terminal acetal moiety and an internal alkyne group, making it a versatile building block for organic synthesis, particularly as a protected alkynal.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 18229-78-2
Cat. No. B100076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxyhex-2-yne
CAS18229-78-2
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC#CC(OCC)OCC
InChIInChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-7H2,1-3H3
InChIKeyVUNHOKCOJYJVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxyhex-2-yne (CAS 18229-78-2) for Procurement in Organic Synthesis


1,1-Diethoxyhex-2-yne (CAS 18229-78-2), also known as 2-Hexynal diethyl acetal, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It features a terminal acetal moiety and an internal alkyne group, making it a versatile building block for organic synthesis, particularly as a protected alkynal [1]. As a member of the alk-2-ynal acetals class, it serves as a stable, masked carbonyl equivalent for introducing an internal alkyne with a latent aldehyde, which is valuable for multi-step synthetic routes [2].

Why 1,1-Diethoxyhex-2-yne Cannot Be Directly Substituted by Close Analogs


While several alk-2-ynal acetals exist, they are not interchangeable. The specific chain length of the hexyl group (C4 alkyl chain attached to the alkyne) in 1,1-diethoxyhex-2-yne directly influences its physical properties, such as boiling point and logP, which are critical for purification and reactivity. For example, the shorter-chain 1,1-diethoxybut-2-yne has different physical properties and would exhibit a different reactivity profile in reactions sensitive to sterics or lipophilicity . Similarly, changing the position of the alkyne, as in 1,1-diethoxy-3-hexyne, or the acetal group, as in the dimethyl acetal analog, alters the molecule's electronic and steric environment, potentially leading to different regioselectivity, reaction yields, or purification outcomes in a given synthetic sequence . Therefore, substituting this specific compound with a generic analog without re-optimizing the synthetic route can lead to failure in achieving the desired transformation or product yield.

Evidence-Based Differentiation Guide for 1,1-Diethoxyhex-2-yne Procurement


Boiling Point and Physical Property Comparison for Purification Planning

1,1-Diethoxyhex-2-yne exhibits a boiling point of 226.6°C at 760 mmHg (or 79-80°C at 8 mmHg) . This property is a key differentiator from its shorter-chain analog, 1,1-diethoxybut-2-yne, which is expected to have a significantly lower boiling point due to its reduced molecular weight. This difference in boiling point is critical for planning distillation-based purification strategies, ensuring the correct compound is isolated from a reaction mixture without co-distillation of impurities or side-products with similar volatility.

Organic Synthesis Purification Physical Chemistry

Refractive Index as a Quality and Identity Check

The refractive index of 1,1-diethoxyhex-2-yne is reported as 1.4310 [1]. This precise value serves as a critical, non-destructive quality control metric for incoming materials. It allows for a rapid identity confirmation and purity assessment before use in a sensitive synthetic step. While related compounds like 1,1-diethoxybut-2-yne or 2-hexyn-1-ol will have different refractive indices, this value is specific to the hexynal diethyl acetal with this exact chain length and substitution pattern.

Analytical Chemistry Quality Control Organic Synthesis

Density and Molecular Weight for Accurate Experimental Planning

1,1-Diethoxyhex-2-yne has a reported density of 0.885 g/cm³ and a molecular weight of 170.25 g/mol [1]. While the molecular weight differentiates it from other homologs (e.g., 1,1-diethoxybut-2-yne has a molecular weight of 142.20 g/mol, and 1,1-diethoxy-3-hexyne has the same molecular weight but different physical properties), the density is crucial for converting between volume and mass for accurate reaction stoichiometry. Using the density of a related compound by mistake would lead to incorrect molar amounts being used in a reaction, directly impacting yield and reproducibility.

Synthetic Methodology Stoichiometry Process Chemistry

Optimal Application Scenarios for 1,1-Diethoxyhex-2-yne in Research and Development


Multi-Step Synthesis of Complex Molecules Requiring a Protected Aldehyde

In the synthesis of complex natural products or pharmaceutical intermediates, 1,1-diethoxyhex-2-yne is ideally employed as a synthon for a C5 alkyl chain terminated with an aldehyde. The diethyl acetal moiety acts as a robust protecting group for the latent aldehyde, allowing subsequent transformations on the alkyne (e.g., Sonogashira couplings, hydroboration, click chemistry) without affecting the masked carbonyl. This enables a more convergent and efficient synthetic route . The specific chain length of the hexyl group provides the necessary lipophilicity or steric bulk for downstream interactions in a target molecule, which a shorter or longer analog could not replicate.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

This compound is a valuable scaffold in DOS due to the orthogonal reactivity of its alkyne and protected aldehyde functionalities. A research group procuring this building block can generate a diverse array of compounds by reacting the alkyne with various azides (via click chemistry) or aryl halides (via cross-coupling), followed by acid-catalyzed deprotection of the acetal to reveal the aldehyde for a subsequent reaction. The predictable reactivity of this specific scaffold allows for its use in automated synthesis platforms to generate novel compound libraries for biological screening .

Precursor for Insect Pheromone or Flavor/Fragrance Synthesis

The C10 carbon framework and the specific unsaturation pattern of 1,1-diethoxyhex-2-yne make it a suitable precursor for the synthesis of certain insect pheromones or flavor/fragrance compounds that contain a hexyl chain with a terminal or internal functional group. By leveraging the masked aldehyde, synthetic chemists can selectively build out the molecule's framework before revealing the sensitive carbonyl group at a late stage, minimizing side reactions and improving overall yield. The specific chain length of this building block is crucial, as even a difference of one carbon atom in a pheromone component can drastically alter its biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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